N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide
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Overview
Description
“N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide” is a chemical compound with the CAS Number: 61627-58-5 . It is a white to off-white solid with a molecular weight of 235.33 .
Synthesis Analysis
The compound can be synthesized by the acylation reaction of trifluoroacetic anhydride with 2-amino-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carbonitrile, which was prepared via microwave-assisted Gewald reaction with K2CO3 as a heterogeneous solid base catalyst .Molecular Structure Analysis
The InChI Code of the compound is 1S/C12H15N2OS/c1-2-11(15)14-12-9(7-13)8-5-3-4-6-10(8)16-12/h16H,2-6H2,1H3,(H,14,15) . This indicates the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms in the compound.Chemical Reactions Analysis
The compound 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene underwent a multi-component reaction when reacted with phenyl isothiocyanate, malononitrile, and any of benzaldehyde, 4-chlorobenzaldehyde, or 4-methoxybenzaldehyde to give the tetrahydropyrimidine derivatives .Physical and Chemical Properties Analysis
The compound is a white to off-white solid . It has a molecular weight of 235.33 .Scientific Research Applications
Heterocyclic Synthesis Applications
1. Synthesis of Diverse Heterocyclic Derivatives
This compound has been utilized as a key precursor in the synthesis of various heterocyclic derivatives, including thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings. The versatility in chemical reactivity allows for the creation of compounds with significant antitumor activities. Such synthetic pathways often involve regioselective attacks and/or cyclization, demonstrating the compound's utility in medicinal chemistry for developing potential therapeutic agents with high inhibitory effects against various cancer cell lines (Shams et al., 2010).
2. Antimicrobial and Antitumor Evaluations
The compound's derivatives have shown promising results in vitro for their antiproliferative activity against several human cancer cell lines. This highlights the compound's role in the synthesis of potential anticancer agents. The ease of synthesis and the convenience of yield production make it an attractive candidate for further biological investigations and heterocyclic transformations (Mohareb et al., 2004).
3. Development of Antimicrobial Agents
Beyond anticancer properties, derivatives of this compound have been explored for their antimicrobial activities. Novel dye systems and dye precursors based on this compound, including those with thiophene-, thiazole-, and pyrazole-based structures, have demonstrated significant in vitro antimicrobial activity against a range of tested organisms, showcasing the compound's potential in developing new antimicrobial agents (Shams et al., 2011).
4. Applications in Dyeing and Textile Finishing
The compound has also found applications in the synthesis of novel dyes and dye precursors for textile finishing. These applications utilize the antimicrobial and antifungal properties of the synthesized dyes, potentially offering new solutions for the functionalization of textiles with antimicrobial properties, thus opening up new avenues in textile chemistry (Shams et al., 2011).
Mechanism of Action
Safety and Hazards
Future Directions
The compound and its derivatives have shown interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
Biochemical Analysis
Biochemical Properties
It has been synthesized from 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene and ethyl cyanoacetate . The compound’s structure was confirmed using 1H, 13C nuclear magnetic resonance (NMR), and liquid chromatography–mass spectrometry (LC–MS) spectra .
Cellular Effects
Preliminary studies have shown that it exhibits high inhibitory effects when screened in vitro for their antiproliferative activity . The compound has been tested on three human cancer cell lines, namely, breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268) .
Molecular Mechanism
It is believed that the compound exerts its effects at the molecular level through various interactions with biomolecules
Properties
IUPAC Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1,5-dimethylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4OS/c1-9-7-12(18-19(9)2)14(20)17-15-11(8-16)10-5-3-4-6-13(10)21-15/h7H,3-6H2,1-2H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLBZAZUUKKHEEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)NC2=C(C3=C(S2)CCCC3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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